molecular formula C8H9ClN2O2 B1524009 Ethyl 6-amino-5-chloronicotinate CAS No. 305329-79-7

Ethyl 6-amino-5-chloronicotinate

Cat. No.: B1524009
CAS No.: 305329-79-7
M. Wt: 200.62 g/mol
InChI Key: DFSATKIZFFMUMG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-chloronicotinate, also known as 6-amino-5-chloropyridine-3-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol It is a derivative of nicotinic acid and features a pyridine ring substituted with an amino group at the 6-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-chloronicotinate typically involves the reaction of 6-amino-5-chloronicotinic acid with ethanol in the presence of a suitable catalyst. One common method includes the esterification of 6-amino-5-chloronicotinic acid using ethanol and a strong acid catalyst such as sulfuric acid under reflux conditions . The reaction proceeds as follows:

6-amino-5-chloronicotinic acid+ethanolH2SO4ethyl 6-amino-5-chloronicotinate+water\text{6-amino-5-chloronicotinic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-amino-5-chloronicotinic acid+ethanolH2​SO4​​ethyl 6-amino-5-chloronicotinate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 6-amino-5-azidonicotinate or 6-amino-5-thiocyanatonicotinate can be formed.

    Oxidation Products: Nitro derivatives like 6-nitro-5-chloronicotinate.

    Reduction Products: Amines such as 6-amino-5-chloronicotinate.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in antimicrobial research, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic processes . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Ethyl 6-amino-5-chloronicotinate can be compared with other similar compounds, such as:

    Ethyl 6-amino-5-bromonicotinate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 6-amino-5-fluoronicotinate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

    Ethyl 6-amino-5-iodonicotinate: The presence of iodine can influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 6-amino-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSATKIZFFMUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (21.7 g, 0.162 mol) was added to a suspension of 6-amino-nicotinic acid ethyl ester (18.0 g, 0.108 mol) in acetonitrile (270 ml) and the mixture was refluxed for 2 h. The reaction mixture was filtered and concentrated under reduced pressure. The residue was dissolved in dichloromethane, washed with water and dried. Flash chromatography (2.5% MeOH in CH2Cl2) gave pure 6-amino-5-chloro-nicotinic acid ethyl ester (17.23 g, 79%).
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-amino-5-chloronicotinate
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